molecular formula C13H16O3 B13099041 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanone

2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanone

Cat. No.: B13099041
M. Wt: 220.26 g/mol
InChI Key: YRKHTCUHLOSRFA-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanone is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is characterized by a cyclobutanone ring substituted with a 2,5-dimethoxy-4-methylphenyl group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanone typically involves the cycloaddition of a suitable diene with a substituted phenyl ketone. One common method includes the use of a [2+2] cycloaddition reaction, where the diene and the ketone undergo a cycloaddition to form the cyclobutanone ring . The reaction conditions often require the use of a catalyst and specific temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the cyclobutanone to cyclobutanol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying cycloaddition reactions and the behavior of substituted cyclobutanones.

    Biology: Researchers use this compound to investigate its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Industry: The compound is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .

Comparison with Similar Compounds

2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanone can be compared with other similar compounds, such as:

    2-(2,5-Dimethoxyphenyl)cyclobutanone: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    2-(4-Methylphenyl)cyclobutanone: Lacks the methoxy groups, which can influence its chemical properties and interactions.

    2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine:

Properties

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8-6-13(16-3)10(7-12(8)15-2)9-4-5-11(9)14/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKHTCUHLOSRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C2CCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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